molecular formula C19H14N2O6 B11546300 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B11546300
M. Wt: 366.3 g/mol
InChI Key: DGRSCBIFWXYXOI-SXGWCWSVSA-N
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Description

4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a nitrophenyl group, and an acetate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, acetic anhydride, pyridine.

Major Products Formed

    Reduction of Nitro Group: 4-{[(4Z)-2-(4-METHYL-3-AMINOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE.

    Reduction of Oxazole Ring: 4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOLINE-4-YLIDENE]METHYL}PHENYL ACETATE.

    Substitution of Acetate Ester: 4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL AMINE.

Scientific Research Applications

4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL AMINE: Similar structure but with an amine group instead of an acetate ester.

    4-{[(4Z)-2-(4-METHYL-3-AMINOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro group and the oxazole ring allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

[4-[(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H14N2O6/c1-11-3-6-14(10-17(11)21(24)25)18-20-16(19(23)27-18)9-13-4-7-15(8-5-13)26-12(2)22/h3-10H,1-2H3/b16-9-

InChI Key

DGRSCBIFWXYXOI-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OC(=O)C)/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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